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Compound of Interest

Compound Name: 1-Prolylpiperazine

Cat. No.: B13507708

Get Quote

Executive Summary
1-Prolylpiperazine (specifically the L-enantiomer, (S)-1-(2-Pyrrolidinylcarbonyl)piperazine) is a

high-value chiral diamine intermediate.[1] It serves as a privileged scaffold in the synthesis of

DPP-IV inhibitors (e.g., analogs of Gosogliptin), GPCR modulators, and peptidomimetics. Its

commercial value lies in its rigid bicyclic-like topology, which restricts conformational freedom in

drug design, enhancing receptor selectivity.

This guide addresses the critical gap in standardized sourcing by defining the commercial

specifications, synthesis-derived impurity profiles, and self-validating quality control (QC)

protocols required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Properties
Precise identification is paramount due to the existence of regioisomers and stereoisomers.
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Property Specification

Chemical Name
1-(L-Prolyl)piperazine; (S)-Piperazin-1-

yl(pyrrolidin-2-yl)methanone

CAS Number 1228686-81-4

Molecular Formula

C

H

N

O

Molecular Weight 183.25 g/mol

Stereochemistry (S)-Enantiomer (L-Proline derived)

Physical Form
White to off-white solid (typically supplied as

HCl salt for stability)

Solubility
Highly soluble in water, DMSO, Methanol;

sparingly soluble in DCM

Commercial Landscape
Supply Chain Analysis
Unlike commodity chemicals, 1-Prolylpiperazine is classified as a Tier 2 Specialty Building

Block.[1] It is not universally stocked in bulk but is available from specialized catalog suppliers

focusing on chiral heterocycles.[1]

Primary Suppliers: BLD Pharm, Finetech Industry, Enamine (Make-on-Demand), and

specialized peptide reagent vendors.[1]

Typical Pack Sizes: 100 mg, 1 g, 5 g.

Lead Time:

Catalog Stock: 1–3 days (US/EU/China hubs).[1]
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Bulk (>100 g): 4–6 weeks (requires custom synthesis).[1]

Cost Estimation: High variance.[1] ~

150 USD per gram for research grade; significantly lower for bulk contracts.[1]

Purity Grades
Research Grade: >95% (Acceptable for early discovery).[1]

Pharma Grade: >98% (Required for GMP starting materials).[1]

Critical Spec: Enantiomeric Excess (ee) >99% is non-negotiable for DPP-IV programs to

avoid off-target toxicity.[1]

Synthesis & Impurity Profiling
Understanding the synthesis is the only way to predict and detect "silent" impurities that

standard HPLC might miss.

Industrial Synthesis Route
The most robust commercial route involves the coupling of N-Boc-L-Proline with N-Boc-

Piperazine (or Benzyl-protected piperazine) to prevent polymerization, followed by global

deprotection.[1]

Mechanism & Impurity Origins:

Racemization (Impurity A): Use of strong bases or over-activation during amide coupling can

convert L-Pro to D-Pro, yielding the (R)-enantiomer.[1]

Bis-Acylation (Impurity B): If unprotected piperazine is used, the "dumbbell" impurity (Pro-

Pip-Pro) forms.[1]

Incomplete Deprotection (Impurity C): Traces of Boc-Pro-Pip or Pro-Pip-Boc.[1]

Visualization: Synthesis & Impurity Logic
The following diagram maps the synthesis pathway to specific impurity risks.
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Caption: Synthesis pathway highlighting critical control points for enantiomeric purity and

byproduct formation.

Quality Control & Analytical Protocols
To ensure scientific integrity, the following Self-Validating Analytical System must be employed.

Relying solely on a Certificate of Analysis (CoA) is insufficient for late-stage development.[1]

Protocol A: Identity Verification (NMR)
Technique: 1H NMR (500 MHz, DMSO-d6).

Diagnostic Signals:

1.6–2.1 ppm (Multiplets, 4H, Pyrrolidine ring).

2.6–3.5 ppm (Multiplets, 8H, Piperazine ring + Proline

-proton).[1]

Validation: Integration ratio of Pyrrolidine:Piperazine protons must be 1:1.

Protocol B: Purity & Chiral Analysis (HPLC)
Standard C18 columns cannot separate the enantiomers.[1] A chiral method is mandatory.[1]
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Parameter Condition

Column Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)

Mobile Phase
Hexane : Ethanol : Diethylamine (80 : 20 : 0.

[1]1)

Flow Rate 1.0 mL/min

Detection UV @ 210 nm (Amide bond absorption)

Acceptance Criteria Main peak >98.0%; (R)-Enantiomer <0.5%

Protocol C: Residual Solvent & Salt Stoichiometry
Method: Ion Chromatography (IC) or Silver Nitrate titration.[1]

Purpose: Determine if the material is a free base, mono-HCl, or di-HCl salt.[1] This is critical

for calculating molar equivalents in subsequent reactions.

Visualization: QC Decision Tree
This workflow ensures no sub-standard material enters the synthesis pipeline.
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Caption: Step-wise Quality Control decision tree ensuring chemical and stereochemical

integrity.

Handling and Stability
Hygroscopicity: As a secondary amine/amide, the material is hygroscopic. It typically absorbs

atmospheric water to form a sticky gum if left open.[1]

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Stability: Stable for >12 months if kept dry.[1] Aqueous solutions should be prepared fresh to

avoid slow hydrolysis or diketopiperazine formation over extended periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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